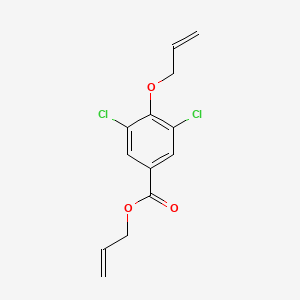
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester is an organic compound with a complex structure It is derived from benzoic acid and contains allyloxy and dichloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester typically involves the esterification of 4-(allyloxy)-3,5-dichlorobenzoic acid with allyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The presence of chlorine atoms and the allyloxy group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-nitro, allyl ester: Similar ester structure but with a nitro group instead of dichloro.
Benzoic acid, 2-amino-, 2-propenyl ester: Contains an amino group and a propenyl ester.
Benzoic acid, 4-(allyloxy)-3,5-dichloro-: Similar structure but without the allyl ester group.
Uniqueness
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester is unique due to the combination of allyloxy and dichloro substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
91954-47-1 |
|---|---|
Molecular Formula |
C13H12Cl2O3 |
Molecular Weight |
287.13 g/mol |
IUPAC Name |
prop-2-enyl 3,5-dichloro-4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H12Cl2O3/c1-3-5-17-12-10(14)7-9(8-11(12)15)13(16)18-6-4-2/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
HUNRSLGZDCMRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)C(=O)OCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















